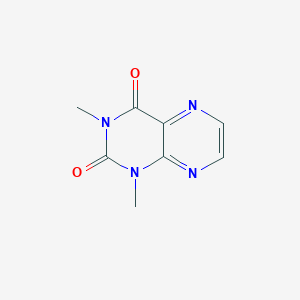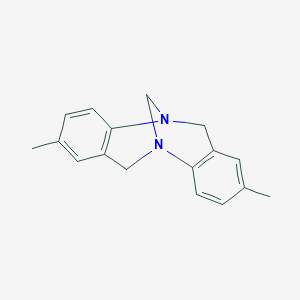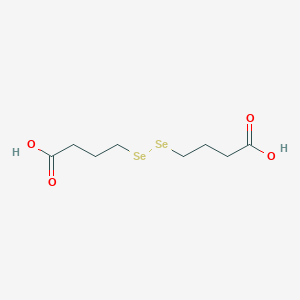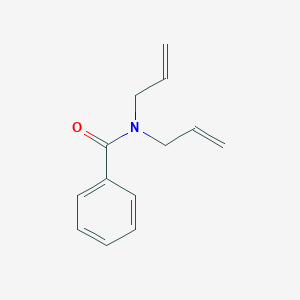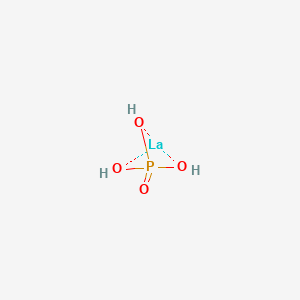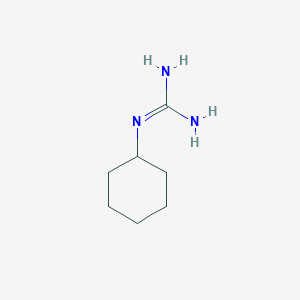![molecular formula C15H16O4 B089127 5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one CAS No. 13475-13-3](/img/structure/B89127.png)
5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one, also known as Ginkgolide B, is a natural product derived from the leaves of the Ginkgo biloba tree. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Scientific Research Applications
Structural and Chemical Analysis
Research has investigated the structural and chemical properties of related benzazepine derivatives, providing insights into their hydrogen-bonded assembly across various dimensions. The study explored compounds like 5,6-dihydroxy-7,8-dimethoxyflavone and revealed significant intramolecular hydrogen bonding and three-dimensional network formation through O-H⋯O and C-H⋯O hydrogen bonds and π–π interactions, potentially related to the structural characteristics of 5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one (Jing et al., 2013).
Synthesis and Molecular Interactions
Studies have also focused on the synthesis and molecular interactions of similar compounds. For instance, the synthesis of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, which are close in structure to the target compound, demonstrated inhibitory activities against protein-tyrosine kinases, suggesting potential biomedical applications. These compounds were shown to effectively bind to the active pockets of proteins through intermolecular interactions (Li et al., 2017).
Medicinal Chemistry Applications
There is significant interest in the derivatives of benzazepine and related compounds in medicinal chemistry. For example, the synthesis of aroyl substituted enone Mannich salts, which have properties as valuable building blocks for ring closure reactions to form heterocyclic compounds, highlights the potential of these structures in drug development and pharmaceutical applications (Girreser & Heber, 2000). Furthermore, the exploration of the synthesis, structure, and activity of these derivatives as protein-tyrosine kinase (PTK) inhibitors indicates their relevance in therapeutic strategies (Li et al., 2017).
properties
CAS RN |
13475-13-3 |
|---|---|
Product Name |
5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one |
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
5-hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one |
InChI |
InChI=1S/C15H16O4/c1-8-3-4-10-12(18-7-8)6-13-14(15(10)17)11(16)5-9(2)19-13/h5-6,8,17H,3-4,7H2,1-2H3 |
InChI Key |
XSGWRNKNCNDJLK-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1 |
Canonical SMILES |
CC1CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1 |
synonyms |
6,7,8,9-Tetrahydro-5-hydroxy-2,8-dimethyl-4H-pyrano[3,2-h][1]benzoxepin-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



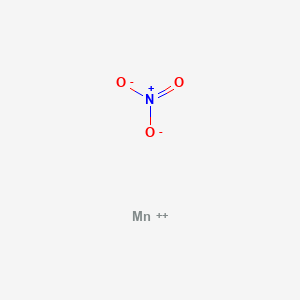
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
